(E)-N,N-Dimethyl-N'-{6H,7H,8H,9H-naphtho[2,1-D][1,3]thiazol-2-YL}methanimidamide
Description
This compound belongs to the methanimidamide class, characterized by an imidamide backbone (N–C=N–N) substituted with dimethyl groups and a fused naphthothiazole ring system. The (E)-configuration refers to the spatial arrangement of the imine group, which influences molecular geometry and biological interactions. Its structure combines a hydrophobic naphthothiazole moiety (6H,7H,8H,9H-naphtho[2,1-D][1,3]thiazol-2-yl) with a polar dimethylimidamide group, making it a candidate for targeting enzymes like methionine aminopeptidases (MetAPs) in pathogens such as Mycobacterium tuberculosis (Mtb) .
Properties
Molecular Formula |
C14H17N3S |
|---|---|
Molecular Weight |
259.37 g/mol |
IUPAC Name |
N,N-dimethyl-N'-(6,7,8,9-tetrahydrobenzo[g][1,3]benzothiazol-2-yl)methanimidamide |
InChI |
InChI=1S/C14H17N3S/c1-17(2)9-15-14-16-12-8-7-10-5-3-4-6-11(10)13(12)18-14/h7-9H,3-6H2,1-2H3 |
InChI Key |
AVOUJRWMHHYDNP-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C=NC1=NC2=C(S1)C3=C(CCCC3)C=C2 |
Origin of Product |
United States |
Biological Activity
(E)-N,N-Dimethyl-N'-{6H,7H,8H,9H-naphtho[2,1-D][1,3]thiazol-2-YL}methanimidamide is a compound characterized by its complex structure that includes a naphtho[2,1-d][1,3]thiazole core. This unique structure contributes to its biological activity, particularly in the context of medicinal chemistry and pharmacology.
Chemical Structure and Properties
The compound's IUPAC name is N,N-dimethyl-N'-(6,7,8,9-tetrahydrobenzo[g][1,3]benzothiazol-2-yl)methanimidamide. Its molecular formula is C14H17N3S. The presence of the naphtho[2,1-d][1,3]thiazole moiety is significant for its interaction with biological targets.
| Property | Value |
|---|---|
| IUPAC Name | N,N-dimethyl-N'-(6,7,8,9-tetrahydrobenzo[g][1,3]benzothiazol-2-yl)methanimidamide |
| Molecular Formula | C14H17N3S |
| CAS Number | 307340-97-2 |
Antimicrobial Properties
Recent studies have highlighted the potential of this compound as an inhibitor of Mycobacterium tuberculosis (Mtb). In a high-throughput screening (HTS) of a compound library against Mtb methionine aminopeptidases (MtMetAPs), this compound emerged as a promising candidate due to its structural similarities to other known inhibitors.
In particular:
- Inhibition Studies : The compound demonstrated moderate inhibition against Mtb with a reported minimum inhibitory concentration (MIC) that was not optimal but indicated potential for further optimization.
- Structure-Activity Relationship (SAR) : Variants of the compound were synthesized and tested for their inhibitory activity against MtMetAPs. The SAR data suggested that modifications to the naphtho[2,1-d][1,3]thiazole core could enhance biological activity.
The mechanism by which this compound exerts its effects involves:
- Targeting Enzymatic Pathways : The compound interacts with specific enzymes involved in the metabolism of Mtb.
- Potential for Resistance Development : As with many antimicrobial agents, understanding the potential for resistance development is crucial for future therapeutic applications.
Study 1: Inhibition of MtMetAPs
A systematic investigation into the inhibitory effects of various naphtho[2,1-d][1,3]thiazole derivatives revealed that modifications to the methanimidamide group could significantly enhance activity against Mtb. The study utilized both biochemical assays and structural analysis to determine the efficacy and binding affinity of these compounds.
Study 2: Comparative Analysis with Other Compounds
In comparison to similar compounds such as N'-hydroxy-N-(4H,5H-naphtho[1,2-d]thiazol-2-yl)methanimidamide:
- The unique structural features of this compound provide distinct advantages in terms of selectivity and potency.
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Findings :
- Ring Saturation and Bioactivity: The 6H,7H,8H,9H-naphtho[2,1-D] ring in the target compound introduces additional saturation compared to the 4H,5H-naphtho[1,2-d] analogs.
- Substituent Effects : The N'-hydroxy group in 4c decreases anti-Mtb activity (MIC >64 µg/mL), while methylation (4h, MIC =32 µg/mL) moderately improves potency, suggesting that electron-donating groups on the methanimidamide enhance target binding .
- Isomerism : The (E)-configuration in the target compound vs. the Z-isomer in benzo[d]thiazole derivatives () may alter hydrogen-bonding interactions with MetAPs, as shown by DFT studies .
Comparison :
- The target compound’s synthesis mirrors 4h but uses a differently substituted tetralone precursor.
Physicochemical and Computational Properties
Table 2: Computational Data for Selected Compounds
| Compound Name | logP (Calculated) | Solubility (mg/mL) | H-bond Acceptors | Reference |
|---|---|---|---|---|
| (E)-Target Compound | 3.8 | 0.12 | 4 | |
| Z-N'-(Benzo[d]thiazol-2-yl)-N,N-dimethylformimidamide | 2.9 | 0.45 | 3 | |
| N'-Hydroxy-4c | 2.1 | 1.20 | 5 |
Insights :
- The target compound’s higher logP (3.8 vs. 2.9 for benzo[d]thiazole analog) reflects increased hydrophobicity due to the fused naphthothiazole ring, which may limit aqueous solubility but enhance cell penetration .
- The N'-hydroxy group in 4c improves solubility (1.20 mg/mL) but reduces membrane permeability, explaining its lower anti-Mtb activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
